![molecular formula C18H15NO4 B2997338 4-{[(3-甲基-1-苯并呋喃-2-基)羰基]氨基}苯甲酸甲酯 CAS No. 380875-34-3](/img/structure/B2997338.png)

4-{[(3-甲基-1-苯并呋喃-2-基)羰基]氨基}苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives has attracted much attention from synthetic organic chemists . The key steps contain the one-pot reaction for a 2-arylbenzofuran from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of ZnCI2, and reductive desulfurization of the resulting product .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives include a one-pot reaction and reductive desulfurization . These reactions are crucial in the formation of the benzofuran core .科学研究应用

合成和表征

4-(4-氨基苯乙烯基)苯甲酸甲酯已被制备和表征,突出了其作为席夫碱衍生物形成前体的潜力。该化合物使用傅里叶变换红外 (FT-IR)、1H 和 13C 核磁共振 (NMR) 以及紫外-可见分析 (UV-Vis) 进行分析,表明显着的碳碳键形成和甲氧共振的存在 (Fatin Izwani Mohamad, N. Hassan, H. M. Yusoff,2017 年)。

化学合成中的应用

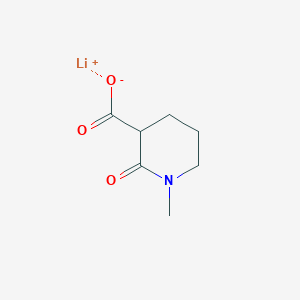

使用锂 (α-甲基苄基)烯丙基酰胺不对称合成不饱和 β-氨基酸衍生物,证明了相关化合物在产生高度立体选择性共轭加成中的用途,展示了它们在有机合成中的相关性 (S. Davies, D. R. Fenwick, O. Ichihara,1997 年)。

自由基清除和抗氧化特性

合成了两种新型的 2-(苯并呋喃-2-基)-2-氧代乙基 3-(甲基/氨基)苯甲酸酯,并使用各种测定法(包括 DPPH 自由基清除、亚铁离子螯合 (FIC) 和过氧化氢自由基清除测定法)对其抗氧化特性进行了表征。具有氨基取代基的化合物显示出比标准药物抗坏血酸更好的清除效果,表明潜在的生物医学应用 (Li Yee Then 等人,2017 年)。

光聚合

提出了一种新型化合物作为光引发剂,展示了其在氮氧化物介导的光聚合中的效率。该化合物在紫外线照射下分解以产生相应的自由基,表明其在材料科学中的潜力 (Yohann Guillaneuf 等人,2010 年)。

超支化聚酰胺合成

对某些苯甲酸酯热聚合的研究导致了超支化芳香族聚酰胺的合成,表明此类化合物在创造具有潜在应用的新型聚合材料方面的多功能性,包括电子和材料工程 (Gang Yang, M. Jikei, M. Kakimoto,1999 年)。

生物活性研究

虽然与 4-{[(3-甲基-1-苯并呋喃-2-基)羰基]氨基}苯甲酸甲酯没有直接关系,但对相关化合物的研究(例如含有苯并呋喃部分的六氢喹啉衍生物)已被合成并评估了它们对人肝癌细胞系的细胞毒性作用,证明了苯并呋喃衍生物在药物化学中的潜力 (Eman M. Mohi El-Deen 等人,2016 年)。

未来方向

作用机制

Target of Action

Benzofuran derivatives, a core structure in this compound, have been found to exhibit a wide range of biological activities . They have been used in the treatment of various diseases such as cancer or psoriasis .

Mode of Action

Benzofuran derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Benzofuran derivatives have been shown to impact a variety of biochemical pathways .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran derivatives, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological activities .

Action Environment

The stability and reactivity of benzofuran derivatives can be influenced by various factors, including the presence of other functional groups, the ph of the environment, and temperature .

属性

IUPAC Name |

methyl 4-[(3-methyl-1-benzofuran-2-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-11-14-5-3-4-6-15(14)23-16(11)17(20)19-13-9-7-12(8-10-13)18(21)22-2/h3-10H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBOATHGRASUAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2997259.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2997260.png)

![3-(6-Fluoropyridin-2-yl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B2997266.png)

![6-(4-Fluorophenyl)-4,7-dimethyl-2-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2997267.png)

![Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2997270.png)

![2-(1H-indol-3-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2997273.png)